molecular formula C14H14O4 B13993090 Methyl 2-(1-hydroxy-3-methyl-4-oxonaphthalen-1-yl)acetate CAS No. 83553-01-9

Methyl 2-(1-hydroxy-3-methyl-4-oxonaphthalen-1-yl)acetate

Cat. No.: B13993090
CAS No.: 83553-01-9
M. Wt: 246.26 g/mol
InChI Key: MLWIYELTJOHTPR-UHFFFAOYSA-N
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Description

Methyl 2-(1-hydroxy-3-methyl-4-oxonaphthalen-1-yl)acetate is an organic compound with a complex structure that includes a naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-hydroxy-3-methyl-4-oxonaphthalen-1-yl)acetate typically involves the esterification of 2-(1-hydroxy-3-methyl-4-oxonaphthalen-1-yl)acetic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-hydroxy-3-methyl-4-oxonaphthalen-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of naphthalen-1-ylmethanol derivatives.

    Substitution: Formation of amides or ethers.

Scientific Research Applications

Methyl 2-(1-hydroxy-3-methyl-4-oxonaphthalen-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(1-hydroxy-3-methyl-4-oxonaphthalen-1-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups in the compound can form hydrogen bonds and other interactions with biological macromolecules, influencing their function and activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(1-hydroxy-4-oxonaphthalen-1-yl)acetate: Lacks the methyl group at the 3-position.

    Ethyl 2-(1-hydroxy-3-methyl-4-oxonaphthalen-1-yl)acetate: Has an ethyl ester instead of a methyl ester.

    Methyl 2-(1-hydroxy-3-methyl-4-oxonaphthalen-2-yl)acetate: The position of the carbonyl group is different.

Uniqueness

Methyl 2-(1-hydroxy-3-methyl-4-oxonaphthalen-1-yl)acetate is unique due to the specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of both hydroxyl and carbonyl groups in the naphthalene ring system allows for diverse chemical reactivity and potential biological activity.

Properties

CAS No.

83553-01-9

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

methyl 2-(1-hydroxy-3-methyl-4-oxonaphthalen-1-yl)acetate

InChI

InChI=1S/C14H14O4/c1-9-7-14(17,8-12(15)18-2)11-6-4-3-5-10(11)13(9)16/h3-7,17H,8H2,1-2H3

InChI Key

MLWIYELTJOHTPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(C2=CC=CC=C2C1=O)(CC(=O)OC)O

Origin of Product

United States

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